molecular formula C7H5BrN2S B11798759 5-Bromobenzo[d]isothiazol-7-amine CAS No. 1417793-29-3

5-Bromobenzo[d]isothiazol-7-amine

Katalognummer: B11798759
CAS-Nummer: 1417793-29-3
Molekulargewicht: 229.10 g/mol
InChI-Schlüssel: KXRCWSWMKCKYQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromobenzo[d]isothiazol-7-amine is a chemical compound with the molecular formula C7H5BrN2S. It is a derivative of benzoisothiazole, characterized by the presence of a bromine atom at the 5-position and an amine group at the 7-position of the isothiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[d]isothiazol-7-amine typically involves the bromination of benzo[d]isothiazole followed by amination. One common method includes the reaction of benzo[d]isothiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromobenzo[d]isothiazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Bromobenzo[d]isothiazol-7-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromobenzo[d]isothiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound’s bromine and amine groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromobenzo[d]isothiazol-3-amine: Another derivative with the bromine atom at the 3-position.

    Benzo[d]thiazole-2-thiol: A related compound with a thiol group instead of an amine.

    5-Bromobenzo[d]isothiazol-4-amine: A derivative with the amine group at the 4-position .

Uniqueness

5-Bromobenzo[d]isothiazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

1417793-29-3

Molekularformel

C7H5BrN2S

Molekulargewicht

229.10 g/mol

IUPAC-Name

5-bromo-1,2-benzothiazol-7-amine

InChI

InChI=1S/C7H5BrN2S/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2

InChI-Schlüssel

KXRCWSWMKCKYQH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1C=NS2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.